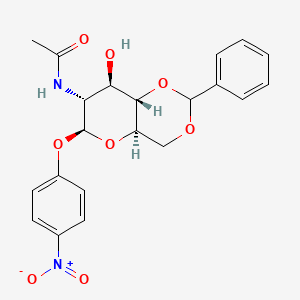
(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of "(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide" and related compounds involves multiple steps, starting from cinnamyl alcohol-2,3-epoxide. One notable synthesis approach involves the resolution of a precursor compound with (+) mandelic acid, followed by several chemical transformations, including cleavage and morpholine substitution, to achieve the desired ethoxyphenoxy derivative (Prabhakaran et al., 2004). This process highlights the complexity and precision required in synthesizing such molecules, demonstrating the intricate interplay of organic chemistry techniques.
Aplicaciones Científicas De Investigación
Chiral Synthesis Applications
- Chiral Synthesis for Potential Norepinephrine Reuptake Inhibitors: A study demonstrated the use of (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide in the chiral synthesis of potential norepinephrine reuptake inhibitors (Prabhakaran et al., 2004).
Biotransformation and Enantioselectivity
- Biotransformations in Enantioselective Synthesis: The compound has been used in the study of biotransformations for synthesizing oxiranecarboxamides with tertiary and quaternary stereocenters, showing high enantioselectivity (Wang et al., 2005).
- Enantioselective Epoxyalkane Formation by Microorganisms: Microorganisms like Nocardioides sp. have been shown to transform alkenes into highly enantio-enriched epoxyalkanes, demonstrating the potential of biological systems for enantioselective synthesis (Owens et al., 2009).
Catalysis and Stereochemistry
- Catalysis in Epoxidation Reactions: Research has shown that certain chromium(III)−salen complexes can effectively catalyze epoxidation reactions, providing insights into enantioselective mechanisms in organic synthesis (Protesescu et al., 2011).
Synthetic Applications in Pharmaceuticals
- Synthesis of Drug Precursors: The compound has been used in the synthesis of precursors for drugs like Taxol, demonstrating its application in pharmaceutical synthesis (Wei et al., 2014).
- Biosynthesis of Chiral Synthons for Drug Development: A study utilized Aspergillus fumigatus for the biosynthesis of chiral synthons used in drugs, highlighting the utility of (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide in developing pharmaceutical intermediates (Zhang et al., 2014).
Safety And Hazards
The safety data sheet for “(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Propiedades
Número CAS |
98769-72-3 |
|---|---|
Nombre del producto |
(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide |
Fórmula molecular |
C₁₇H₁₈O₃ |
Peso molecular |
270.32 |
Sinónimos |
(2R)-rel-2-[(R)-(2-Ethoxyphenoxy)phenylmethyl]oxirane; _x000B_(R*,R*)-(+/-)-[(2-Ethoxyphenoxy)phenylmethyl]oxirane; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



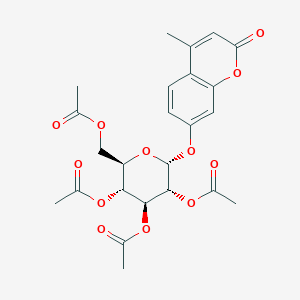
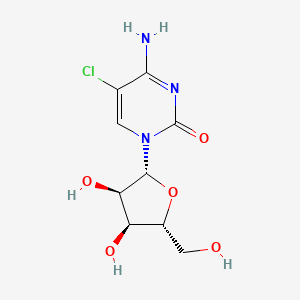
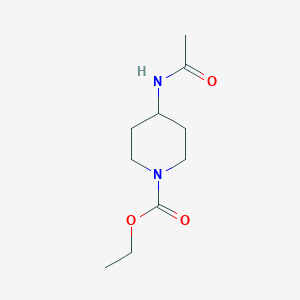
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)
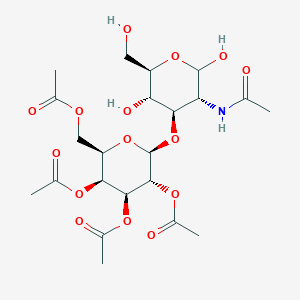
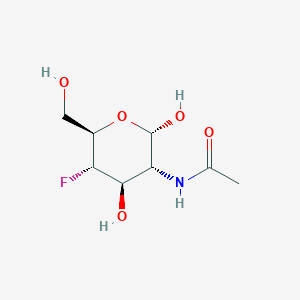
![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)
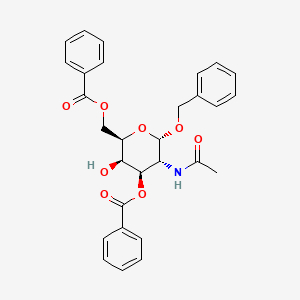
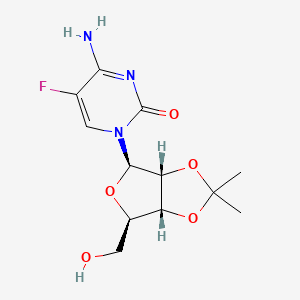
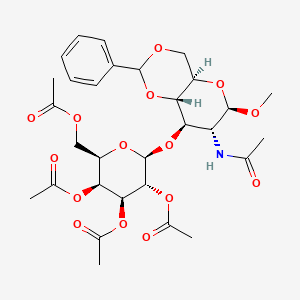
![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)
